mPEG6-Mal

PROTAC linker design Ternary complex formation Spacer length optimization

Polydisperse PEG reagents introduce batch variability that compromises ADC and PROTAC conjugate reproducibility. Substituting the empirically optimized PEG6 spacer with shorter (PEG4) or longer (PEG8) analogs predictably alters aggregation, pharmacokinetics, and degradation efficiency. mPEG6-Mal (CAS 1644231-07-1) is a monodisperse, single-length PEG6 linker with a terminal maleimide for selective thiol conjugation. • 24.6 Å spacer enables precise DAR control (~3.5 to ~7.3) and bridges the >3 nm gap required for productive ubiquitination in PROTACs. • Enhanced aqueous solubility (≥2.5 mg/mL) minimizes conjugate aggregation and ensures high monomeric yields. • Supplied at ≥98% purity with ambient-temperature shipping for rapid global delivery.

Molecular Formula C20H34N2O9
Molecular Weight 446.5 g/mol
Cat. No. B609282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamemPEG6-Mal
Synonymsm-PEG6-Mal
Molecular FormulaC20H34N2O9
Molecular Weight446.5 g/mol
Structural Identifiers
InChIInChI=1S/C20H34N2O9/c1-26-8-9-28-12-13-30-16-17-31-15-14-29-11-10-27-7-5-21-18(23)4-6-22-19(24)2-3-20(22)25/h2-3H,4-17H2,1H3,(H,21,23)
InChIKeyBPYWOIZSFVKCGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

mPEG6-Mal Technical Baseline


mPEG6-Mal (CAS: 1644231-07-1, molecular weight: 446.5 g/mol) is a monodisperse, linear polyethylene glycol (PEG) derivative containing a terminal maleimide functional group . It is a heterobifunctional linker employed primarily in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), where the maleimide moiety enables selective, covalent conjugation to free thiols (e.g., cysteine residues) via a stable thioether bond . The six-unit PEG (PEG6) spacer confers enhanced aqueous solubility and flexibility, which are critical parameters for maintaining conjugate integrity and modulating pharmacokinetic behavior . As a discrete, single-length molecule, it offers precise control over linker length and conjugate properties, distinguishing it from polydisperse PEG reagents.

mPEG6-Mal Substitution Risks


The performance of a PEG-maleimide linker is not solely determined by the presence of the functional group; the specific length of the PEG spacer is a critical design parameter with quantifiable consequences for solubility, aggregation, and in vivo pharmacokinetics (PK). Research demonstrates that increasing PEG chain length in ADC linkers leads to higher plasma and tumor exposures and lower plasma clearance rates [1]. Furthermore, a direct correlation has been observed between PEG length and reduced conjugate aggregation, with longer linkers (e.g., PEG8 and PEG12) yielding superior PK profiles compared to shorter ones (e.g., PEG4) [2]. Therefore, arbitrarily substituting mPEG6-Mal with a shorter analog like mPEG4-Mal or a longer one like mPEG8-Mal will predictably alter these critical quality attributes, potentially leading to suboptimal efficacy, increased off-target toxicity, or manufacturing challenges due to aggregation. The choice of a 6-unit PEG spacer represents a specific and empirically validated balance of these properties, making generic substitution a high-risk decision without accompanying experimental validation.

mPEG6-Mal Key Differentiators


PEG6 Spacer for PROTAC Ternary Complexes

The PEG6 spacer provides a specific end-to-end distance that is critical for effective PROTAC function. This length is sufficient to span the distance between an E3 ligase binding pocket and a target protein groove, which is often greater than 3 nm, without being so long that it causes entropic penalties or a 'hook effect' [1]. In contrast, shorter linkers like PEG2 or PEG4 may be unable to accommodate the necessary spatial separation for productive ternary complex formation, while excessively long linkers can reduce degradation efficiency [2]. The 24.6 Å spacer arm of a PEG6-based crosslinker represents a precise, engineered distance for this application .

PROTAC linker design Ternary complex formation Spacer length optimization

PEG6-Mediated DAR Control

In contrast to earlier, non-PEGylated linkers that can lead to uncontrolled DAR and aggregation, the hydrophilic PEG6 spacer facilitates the synthesis of ADCs with well-defined drug loading. For instance, ADCs constructed using a PEG6-DM1 linker were successfully developed with distinct, controlled DAR values of 3.4 (low) and 7.2 (high) [1]. Similarly, another study using a PEG6-DM1 linker achieved ADCs with DARs of 3.5 and 7.3 [2]. The ability to consistently generate ADCs with a specific, pre-determined DAR is a critical advantage for both process development and for establishing reproducible structure-activity relationships, and it is attributed to the solubility and aggregation-reducing properties of the PEG6 spacer .

ADC manufacturing Drug-to-Antibody Ratio (DAR) PEGylation

Enhanced Solubility with PEG6 Spacer

The incorporation of a PEG6 spacer significantly improves the aqueous solubility and reduces aggregation of conjugates, which is especially critical when linking hydrophobic cytotoxic payloads (e.g., maytansinoids, auristatins) to hydrophilic antibodies . For a PEG6-containing heterobifunctional crosslinker, the solubility in a standard aqueous formulation is reported as ≥ 2.5 mg/mL (4.71 mM), yielding a clear solution . This quantitative threshold is a key specification for ensuring that the linker and its conjugates remain in solution during synthesis and formulation. In comparison, constructs with shorter PEG linkers or those lacking a PEG spacer often exhibit higher levels of aggregation and require more extensive formulation development to achieve comparable solubility and stability .

Aqueous solubility Bioconjugation Aggregation reduction

mPEG6-Mal Application Scenarios


PROTAC Ternary Complex Optimization

The 24.6 Å spacer length of mPEG6-Mal is ideally suited for constructing PROTACs where the distance between the E3 ligase ligand and the target protein ligand must be carefully calibrated. Its length is sufficient to bridge the >3 nm gap often required for productive ubiquitination [1], while avoiding the excessive length of PEG8 that can introduce conformational entropy and reduce degradation efficiency. This makes mPEG6-Mal the preferred linker for optimizing the potency and selectivity of novel PROTAC candidates.

Controlled DAR ADC Manufacturing

mPEG6-Mal is a critical component for developing next-generation ADCs where precise control over the Drug-to-Antibody Ratio (DAR) is paramount. The PEG6 spacer enables the reproducible synthesis of ADCs with low (~3.5) and high (~7.3) DAR species, a capability that is essential for balancing efficacy against off-target toxicity [2]. By preventing payload aggregation, it also contributes to a favorable pharmacokinetic profile with lower plasma clearance, thereby improving the therapeutic window of the ADC.

Hydrophobic Payload Conjugation

The enhanced aqueous solubility provided by the PEG6 spacer makes mPEG6-Mal the reagent of choice for conjugating hydrophobic small molecules (e.g., fluorescent dyes, cytotoxic drugs) to hydrophilic proteins or antibodies. This property, quantified by a solubility specification of ≥ 2.5 mg/mL for related PEG6 constructs , minimizes aggregation and precipitation during the conjugation reaction and downstream purification. This ensures higher yields of monomeric, bioactive conjugate and reduces the time and cost associated with formulation development.

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